2-methyl-N-(2-phenoxyethyl)benzamide
Description
2-Methyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with a methyl group at the 2-position and a phenoxyethylamine moiety attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-methyl-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)16(18)17-11-12-19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJOOQGIZFBFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-phenoxyethyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the amide group, converting it into an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of 2-methyl-N-(2-phenoxyethyl)amine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-Methyl-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to other pharmacologically active benzamides.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-Methyl-N-phenylbenzamide (NP2MBA)
- Structure: Lacks the phenoxyethyl group, featuring a phenyl ring directly attached to the amide nitrogen.
- Conformational Analysis : The dihedral angle between the benzoyl and phenyl rings is 88.05°, with antiperiplanar alignment of the N–H bond relative to the ortho-methyl group .
- Hydrogen Bonding : Forms chains via N–H⋯O interactions, similar to 2-chloro-N-phenylbenzamide.
- Key Difference: The absence of the phenoxyethyl group reduces steric bulk and may limit solubility in polar solvents compared to 2-methyl-N-(2-phenoxyethyl)benzamide .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure: Contains a hydroxy-dimethylethyl group instead of phenoxyethyl.
- Synthetic Route: Synthesized from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, differing from the phenoxyethyl variant’s likely amine coupling pathway .
2-Methyl-N-(1H-tetrazol-5-yl)benzamide
- Structure: Tetrazole ring replaces the phenoxyethyl group.
- Physicochemical Properties: logP: 0.429 (higher lipophilicity than phenoxyethyl analog). Hydrogen Bonding: Two donors and five acceptors, enabling strong intermolecular interactions absent in the phenoxyethyl derivative .
4-Methoxy-N-(2-(2-(piperidin-2-yl)ethyl)phenyl)benzamide
- Structure : Incorporates a piperidine-ethyl-phenyl group and methoxy substitution.
- Bioactivity: Piperidine derivatives are common in CNS-targeting drugs.
Antiparasitic Activity
- Trypanosoma brucei Inhibitors: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () show potent activity, attributed to the benzyloxy group’s electron-withdrawing effects. The phenoxyethyl group in this compound may offer similar electronic profiles but requires validation .
Antiviral Potential
- SARS-CoV-2 PLpro Inhibition: A co-crystal inhibitor (5-(acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide) shares structural motifs with this compound, suggesting that phenoxyethyl derivatives could be optimized for protease binding .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Donors/Acceptors | Key Functional Groups |
|---|---|---|---|---|
| This compound | 269.33* | ~2.5† | 1/3 | Methyl, phenoxyethyl, amide |
| 2-Methyl-N-phenylbenzamide | 211.26 | 2.1 | 1/2 | Methyl, phenyl, amide |
| 2-Methyl-N-(1H-tetrazol-5-yl)benzamide | 203.20 | 0.43 | 2/5 | Methyl, tetrazole, amide |
*Calculated based on formula C₁₆H₁₇NO₂. †Estimated via analogy to similar compounds.
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